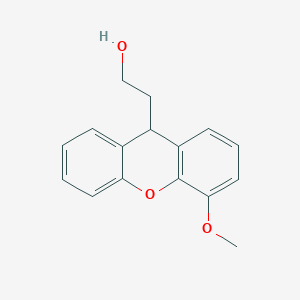
2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL is an organic compound with the molecular formula C16H16O3 It is a derivative of xanthene, a tricyclic aromatic compound, and features a methoxy group and an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL typically involves the reaction of 4-methoxyphenol with phthalic anhydride to form 4-methoxyxanthone. This intermediate is then reduced to 4-methoxyxanthen-9-ol, which is subsequently reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The xanthene core can be reduced to form dihydroxanthene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4-methoxyxanthen-9-aldehyde or 4-methoxyxanthen-9-carboxylic acid.
Reduction: Dihydro-4-methoxyxanthen-9-ol.
Substitution: 2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-halide or 2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-amine.
Scientific Research Applications
2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL involves its interaction with various molecular targets and pathways. The methoxy group and ethanol side chain can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The xanthene core can undergo photoinduced electron transfer, making it useful in photodynamic therapy and as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-ol: Lacks the methoxy group and ethanol side chain, resulting in different chemical properties and applications.
4-methoxyxanthone: Similar structure but lacks the ethanol side chain, affecting its solubility and reactivity.
2-(3-Hydroxy-6-methoxy-9H-xanthen-9-yl)benzoic acid: Contains additional functional groups, leading to different biological activities.
Uniqueness
2-(4-Methoxy-9H-xanthen-9-YL)ethan-1-OL is unique due to its combination of a methoxy group, xanthene core, and ethanol side chain.
Properties
CAS No. |
820210-92-2 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4-methoxy-9H-xanthen-9-yl)ethanol |
InChI |
InChI=1S/C16H16O3/c1-18-15-8-4-6-13-11(9-10-17)12-5-2-3-7-14(12)19-16(13)15/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
UNBPIVJOTRMPPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzyloxy)phenyl]-3-bromopropanamide](/img/structure/B14216443.png)
![Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14216446.png)
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
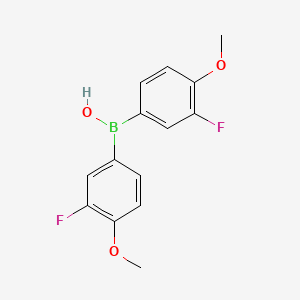
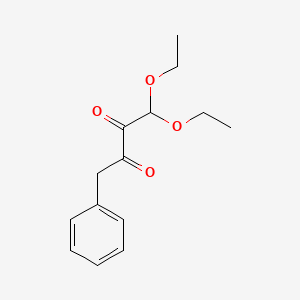
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
![N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide](/img/structure/B14216477.png)
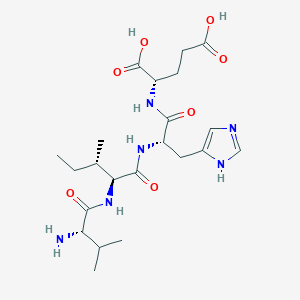
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)

![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
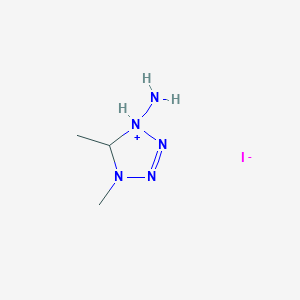
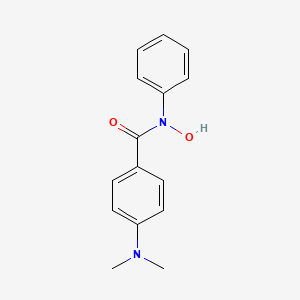
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
